N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide is a synthetic indole derivative featuring a benzenesulfonyl group at position 3 of the indole core, a chlorine substituent at position 5, and a phenoxyacetamide moiety at position 2 (Fig. 1). The 5-chloro substitution enhances metabolic stability and hydrophobic interactions, while the phenoxyacetamide group may contribute to hydrogen bonding and π-π stacking in biological systems.
Properties
CAS No. |
918493-89-7 |
|---|---|
Molecular Formula |
C22H17ClN2O4S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H17ClN2O4S/c23-15-11-12-19-18(13-15)21(30(27,28)17-9-5-2-6-10-17)22(24-19)25-20(26)14-29-16-7-3-1-4-8-16/h1-13,24H,14H2,(H,25,26) |
InChI Key |
SSTKUEYSOAUPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation, using benzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the indole derivative with phenoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenoxyacetamide moiety.
Reduction: Reduction reactions can target the sulfonyl group or the chloro substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dechlorinated or desulfonylated derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in metabolic pathways.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the indole core may engage in π-π stacking or hydrogen bonding. The phenoxyacetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Indole-Sulfonamide Families
Compound 37 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide) shares a similar indole-sulfonamide-acetamide scaffold but differs in key substituents :
- Position 5: Methoxy (Compound 37) vs. Chloro (Target compound).
- Sulfonamide Group : 4-Fluorophenylsulfonyl (Compound 37) vs. Benzenesulfonyl (Target compound). The fluorine in Compound 37 may enhance membrane permeability but reduce π-π interactions compared to the unsubstituted benzene ring.
Benzenesulfonamide-Based Carboxamide Derivatives
A series of benzenesulfonamide-carboxamide hybrids, including BPNA, BPNPP, BPINP, and BPMNP, were studied for anti-trypanosomal activity using DFT simulations :
- BPNA (2-[N-(Benzenesulfonyl)-1-phenylformamido]-N-(4-nitrophenyl)acetamide) lacks the indole core but shares the benzenesulfonyl and acetamide groups. Its 4-nitrophenyl group increases electron-withdrawing effects, which may reduce bioavailability compared to the target compound’s phenoxy moiety.
- BPINP (2-[N-(Benzenesulfonyl)-1-phenylformamido]-3-(1H-indol-2-yl)-N-(4-nitrophenyl)propenamide) incorporates an indole ring but positions it on the propenamide chain rather than the core structure. This structural divergence likely alters binding kinetics and selectivity.
Chloroacetamide Derivatives
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () shares the chloroacetamide motif but replaces the indole-benzenesulfonyl framework with a benzodioxol-ethyl chain .
Pyridine and Triazole Analogues
Compounds such as 4-Chloro-N-(4,6-dimethyl-2-pyridinyl)benzenesulfonamide () feature pyridine or triazole rings instead of indole . The pyridine’s basic nitrogen may improve aqueous solubility but disrupt hydrophobic interactions critical for indole-based therapeutics.
Mechanistic and Functional Insights
- Chlorine vs. Methoxy : The 5-chloro group in the target compound likely increases lipophilicity and resistance to CYP450-mediated metabolism compared to the methoxy group in Compound 37 .
- Phenoxyacetamide Role: The phenoxy moiety may engage in hydrogen bonding with biological targets (e.g., COX-2 or parasitic enzymes), a feature absent in nitro- or methyl-substituted analogues .
- Sulfonamide Variations : Benzenesulfonyl groups offer balanced hydrophobicity and electronic effects, whereas fluorinated or nitro-substituted sulfonamides may prioritize solubility or reactivity at the cost of target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
